molecular formula C20H25NO4 B1669030 Cilomilast CAS No. 153259-65-5

Cilomilast

Cat. No.: B1669030
CAS No.: 153259-65-5
M. Wt: 343.4 g/mol
InChI Key: CFBUZOUXXHZCFB-UHFFFAOYSA-N
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Description

Cilomilast, also known by its proposed trade name Ariflo, is a drug developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is an orally active, selective phosphodiesterase-4 inhibitor, which means it targets and inhibits the enzyme phosphodiesterase-4, playing a crucial role in inflammatory processes .

Mechanism of Action

Target of Action

Cilomilast primarily targets the cAMP-specific phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B) . These enzymes are predominant in pro-inflammatory and immune cells, playing a crucial role in the regulation of inflammation .

Mode of Action

This compound acts as a selective inhibitor of PDE4D and PDE4B . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for PDE4D than for PDE4A, -B or -C . By inhibiting these enzymes, this compound increases the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the suppression of inflammatory responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway . By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP suppresses the activity of several pro-inflammatory and immune cells implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with low between-subject variability . It is completely absorbed following oral administration and has negligible first-pass metabolism . This compound is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) and its plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . The terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .

Result of Action

This compound has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD . Moreover, it is highly active in animal models of these diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentrations of unbound this compound increase with declining renal or hepatic function . Additionally, this compound had no clinically relevant interactions with a range of drugs likely to be coadministered to patients with COPD, with the exception of erythromycin where concurrent administration with this compound was associated with an increased incidence of gastrointestinal adverse events .

Biochemical Analysis

Biochemical Properties

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for PDE4D than for PDE4A, -B, or -C . This interaction with PDE4 isoenzymes plays a crucial role in its biochemical reactions.

Cellular Effects

This compound suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD . It has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . In addition, it significantly reduced TNF-α release by bronchial epithelial cells and sputum cells .

Molecular Mechanism

The molecular mechanism of this compound involves its high selectivity for cAMP-specific PDE4 . By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory and immune cells .

Temporal Effects in Laboratory Settings

This compound has shown to improve lung function over time in clinical trials

Metabolic Pathways

This compound is almost entirely cleared, in a dose-independent manner, through multiple, parallel metabolic pathways . The most abundant metabolite, formed by the action of CYP2C8, has less than 10% of the activity of the parent compound .

Transport and Distribution

This compound is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target, PDE4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cilomilast involves several key steps. The starting material is typically a substituted phenol, which undergoes a series of reactions including alkylation, nitration, reduction, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Cilomilast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of phosphodiesterase-4 inhibition on chemical reactions and processes.

    Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.

    Medicine: Explored as a treatment for respiratory disorders such as asthma and COPD, with studies showing its ability to improve lung function and reduce inflammation.

Comparison with Similar Compounds

Cilomilast belongs to the second generation of phosphodiesterase-4 inhibitors. Similar compounds include:

This compound is unique in its specific targeting of phosphodiesterase-4D, which is more selective compared to other inhibitors that may target multiple subtypes of the enzyme. This selectivity can result in different therapeutic effects and side effect profiles .

Properties

IUPAC Name

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUZOUXXHZCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046686, DTXSID40861410
Record name Cilomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo.
Record name Cilomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

153259-65-5
Record name Cilomilast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILOMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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